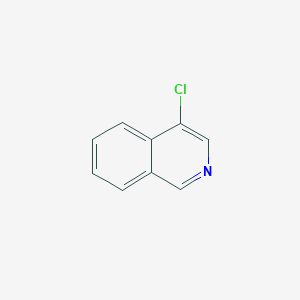

4-Chloroisoquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEQEEIDWHKVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348837 | |

| Record name | 4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-91-8 | |

| Record name | 4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloroisoquinoline and Its Precursors

Conventional and Modern Synthetic Strategies for Isoquinoline (B145761) Core Construction

The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several classical and modern methods available to construct this important heterocyclic scaffold. These methods can often be adapted to produce substituted isoquinolines, which are precursors to 4-chloroisoquinoline.

Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch) and their Adaptations for this compound

Traditional approaches to isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. nih.gov

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. nrochemistry.comjk-sci.com These intermediates can then be dehydrogenated to yield the aromatic isoquinoline ring system. nrochemistry.com The reaction is typically most effective when the aromatic ring possesses electron-donating groups. nrochemistry.comjk-sci.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. nrochemistry.comslideshare.net

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. jk-sci.comwikipedia.org This reaction is catalyzed by acid and the driving force is the electrophilicity of the iminium ion formed in situ. wikipedia.org Like the Bischler-Napieralski reaction, the products can be aromatized to isoquinolines. The Pictet-Spengler reaction is particularly useful in the synthesis of natural products. mdpi.com

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-promoted cyclization of benzalaminoacetals, which are formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The mechanism involves the formation of a Schiff base followed by cyclization and aromatization. wikipedia.org

While these classical methods are powerful for constructing the isoquinoline core, the direct synthesis of this compound often requires subsequent functionalization or the use of specifically substituted starting materials.

Multicomponent Reactions for Substituted Isoquinolines

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like substituted isoquinolines in a single step from readily available starting materials. rsc.org These reactions offer the advantage of building molecular diversity by simply varying the initial components. rsc.org

Several MCRs have been developed for the synthesis of substituted isoquinolines. For instance, a palladium-catalyzed, microwave-assisted MCR starting from o-bromoarylaldehydes, terminal alkynes, and aqueous ammonia (B1221849) can produce a variety of substituted isoquinoline derivatives. thieme-connect.com Another approach involves a copper(I)-catalyzed three-component reaction of a β-halovinyl/aryl aldehyde, an aromatic/aliphatic terminal alkyne, and an amine like tert-butylamine (B42293) or benzamidine. rsc.org Additionally, unprecedented isoquinolinium zwitterionic salts with substitution at the C-4 position have been prepared via the multicomponent reaction of in situ formed N-benzylisoquinolinium bromide with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds. nih.gov These MCRs provide access to a wide range of substituted isoquinolines that can potentially serve as precursors for this compound.

Directed Synthesis of this compound

The direct introduction of a chlorine atom at the C4 position of the isoquinoline ring has been achieved through specific synthetic strategies, notably involving electrophilic trapping.

Electrophilic Trapping Strategies at the C4 Position

A versatile method for the synthesis of substituted isoquinolines, including 4-chloro derivatives, involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This reaction forms an eneamido anion intermediate that can be trapped in situ with various electrophiles, allowing for the introduction of substituents at the C4 position. nih.gov

In this synthetic approach, hexachloroethane (B51795) serves as an effective electrophile for introducing a chlorine atom at the C4 position. nih.gov The reaction involves the condensation of a lithiated o-tolualdehyde tert-butylimine with a nitrile to form a putative eneamido anion. nih.gov This intermediate is then quenched by adding it to an excess of hexachloroethane at low temperatures (-78 °C), which prevents the formation of 4,4'-biisoquinoline side products. nih.gov This electrophilic trapping with hexachloroethane provides a direct route to 4-chloroisoquinolines. nih.govharvard.edu

The final product of the synthesis can be selectively controlled by the work-up conditions employed after the electrophilic trapping step. nih.gov

Trifluoroacetic Acid Work-up: A standard work-up using trifluoroacetic acid leads to the formation of the desired this compound product. nih.govharvard.edu

Diethylamine (B46881) Work-up: Alternatively, if diethylamine is used instead of trifluoroacetic acid during the work-up, an elimination of hydrogen chloride occurs. This results in the formation of a 1-tert-butylamino isoquinoline derivative, which can be valuable for further diversification at the C1 position. nih.govharvard.edu

This ability to selectively produce either the this compound or the 1-tert-butylamino isoquinoline by simply modifying the work-up procedure highlights the versatility of this synthetic methodology. nih.gov

Below is a table summarizing the selective preparation of isoquinoline derivatives based on the work-up conditions:

| Work-up Reagent | Resulting Product Type |

| Trifluoroacetic Acid | This compound nih.govharvard.edu |

| Diethylamine | 1-tert-Butylamino isoquinoline nih.govharvard.edu |

Utilization of Hexachloroethane as an Electrophile

Synthesis from o-Tolualdehyde tert-Butylimines and Nitriles

A versatile method for synthesizing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govgrafiati.com This approach offers a rapid and convergent route to a wide array of highly substituted isoquinolines, many of which are challenging to produce using classical methods. nih.govharvard.edu The versatility of this method is enhanced by the ability to modify work-up conditions and perform subsequent transformations to achieve further substitutional diversity. grafiati.comharvard.edu

Metalation of o-Tolualdehyde tert-Butylimines

The synthesis begins with the metalation of o-tolualdehyde tert-butylimines. nih.govharvard.edu This is typically achieved using a strong base, such as n-butyllithium in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in tetrahydrofuran (B95107) (THF) at low temperatures. nih.gov This process generates a deep purple solution of the corresponding benzyl (B1604629) anion. nih.gov This method of generating ortho-substituted benzaldehyde derivatives through the metalation of o-tolualdehyde tert-butylimines was pioneered by Forth and coworkers. nih.govharvard.edu

For certain substrates, particularly halogenated o-tolualdehyde tert-butylimines, the standard protocol can lead to decomposition. In such cases, an alternative metalating agent, lithium diisopropylamide (LDA), has been found to be effective. nih.govharvard.edu

Condensation with Nitriles to Form Eneamido Anion Intermediates

The lithiated o-tolualdehyde tert-butylimine is then condensed with a nitrile. nih.govgrafiati.com This reaction proceeds through the formation of an eneamido anion intermediate, which possesses extended conjugation. harvard.edu The formation of this intermediate is often indicated by a distinct color change, for instance, to a deep red solution. harvard.edu These eneamido anion intermediates can be trapped in situ with various electrophiles at the C4-position, leading to the formation of a diverse range of highly substituted isoquinolines. nih.govgrafiati.comresearchgate.net

Synthesis of 3-Chloroisoquinoline-4-aldehydes from 1-Aryl-1,4-dihydro-3(2H)-isoquinolinones

An alternative pathway to specific isoquinoline derivatives involves the synthesis of 3-chloroisoquinoline-4-aldehydes starting from 1-aryl-1,4-dihydro-3(2H)-isoquinolinones. researchgate.netthieme-connect.com This two-step procedure provides a route to 1-aryl-3-chloroisoquinoline-4-aldehydes. researchgate.netthieme-connect.commolaid.com

Vilsmeier-Haack Reaction in Isoquinoline Synthesis

The first step in this sequence is a Vilsmeier-Haack reaction. researchgate.netthieme-connect.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). jk-sci.comwikipedia.org The electron-rich aromatic ring of the 1-aryl-1,4-dihydro-3(2H)-isoquinolinone attacks the Vilsmeier reagent, leading to formylation. jk-sci.comwikipedia.org This reaction is a well-established method for introducing an aldehyde group onto an aromatic or heteroaromatic ring. jk-sci.com The reaction conditions, including temperature, can be adjusted based on the reactivity of the substrate. jk-sci.com

Subsequent Oxidation Procedures

Following the Vilsmeier-Haack reaction, the resulting intermediate undergoes oxidation to yield the final 3-chloroisoquinoline-4-aldehyde product. researchgate.netthieme-connect.com A common oxidizing agent used for this transformation is potassium permanganate (B83412) under acidic conditions. researchgate.netthieme-connect.commolaid.com Other oxidizing agents that can be used for the conversion of aldehydes to carboxylic acids (a related oxidation) include acidified potassium dichromate(VI) and various other reagents like sodium chlorite (B76162) and hydrogen peroxide in the presence of a catalyst. savemyexams.comresearchgate.net The choice of oxidant and reaction conditions is crucial to achieve the desired product selectively.

Synthesis of Specific this compound Derivatives

The synthesis of specific this compound derivatives can be achieved through various strategic approaches. One notable method involves the electrophilic trapping of the eneamido anion intermediate, formed from the condensation of lithiated o-tolualdehyde tert-butylimines and nitriles, with a chlorine source. nih.gov

For instance, by quenching the putative eneamido anion with an excess of hexachloroethane at low temperatures (e.g., -78 °C), 4-chloroisoquinolines can be selectively prepared. nih.govharvard.edu This method avoids the formation of byproducts such as 4,4'-biisoquinolines. nih.gov

Another specific derivative, 1-amino-4-chloroisoquinoline, has been synthesized from 1,4-dichloroisoquinoline (B101551). researchgate.net This synthesis proceeds through an intermediate 1-phenoxy-4-chloro derivative. This procedure has also been adapted to produce 1-aminoisoquinoline (B73089) from 1-chloroisoquinoline (B32320) in good yields. researchgate.net

The following table provides examples of synthesized this compound derivatives and their precursors.

| Precursor/Starting Material | Reagents and Conditions | Product |

| o-Tolualdehyde tert-butylimine, Nitrile | 1. n-BuLi, TMP (cat.), THF, 0 °C; 2. Nitrile; 3. Hexachloroethane, -78 °C | This compound derivative |

| 1-Aryl-1,4-dihydro-3(2H)-isoquinolinone | 1. Vilsmeier-Haack reagent (DMF, POCl3); 2. KMnO4, acidic conditions | 1-Aryl-3-chloroisoquinoline-4-aldehyde |

| 1,4-Dichloroisoquinoline | Phenol (B47542), then amination | 1-Amino-4-chloroisoquinoline |

This table provides a summary of synthetic routes to this compound derivatives.

Synthesis of 1-Amino-4-chloroisoquinoline from 1,4-Dichloroisoquinoline

A specific route has been developed for the synthesis of 1-amino-4-chloroisoquinoline, a previously unreported compound, starting from 1,4-dichloroisoquinoline. researchgate.net This procedure involves a nucleophilic substitution strategy where the greater reactivity of the chlorine atom at the C1 position is exploited. iust.ac.ir The chlorine at C1 is more susceptible to nucleophilic attack compared to halogens on the benzene (B151609) ring or at the C4 position. iust.ac.ir

The synthesis proceeds through an intermediate, 1-phenoxy-4-chloroisoquinoline. researchgate.net This intermediate is formed by reacting 1,4-dichloroisoquinoline with a phenoxide source. Subsequently, the phenoxy group at the C1 position is displaced by an amino group to yield the final product, 1-amino-4-chloroisoquinoline. researchgate.net This method was also found to be effective for preparing 1-aminoisoquinoline from 1-chloroisoquinoline in good yields. researchgate.netchemchart.com

Halogenation Reactions for Introducing Chlorine at C4

Direct and selective halogenation of the isoquinoline ring at the C4 position presents a chemical challenge because the inherent electronic properties of the molecule favor substitution at the C5 or C8 positions. acs.org However, modern synthetic methods have been developed to overcome this selectivity issue.

A cost-effective and practical approach for the direct C4-halogenation of isoquinolines involves a one-pot sequence. acs.orgnih.gov This strategy proceeds via a dearomatization–electrophilic substitution–rearomatization pathway. acs.org The process begins with the reaction of the isoquinoline with di-tert-butyl dicarbonate (B1257347) (Boc2O), which mediates a dearomatization of the ring system. acs.orgacs.org This step forms an electron-rich enamine-type intermediate, which then readily undergoes electrophilic halogenation at the C4 position. acs.org Subsequent rearomatization, promoted by acid, yields the 4-halogenated isoquinoline. acs.org

This method demonstrates high site selectivity for the C4 position and is compatible with a range of functional groups on the benzene portion of the isoquinoline scaffold (C5–C8). acs.orgnih.gov Various electrophilic halogenating agents can be employed, including Trichloroisocyanuric acid (TCCA) for chlorination and N-Bromosuccinimide (NBS) for bromination. acs.org

Example: Bromination of Substituted Isoquinolines

The versatility of the Boc2O-mediated halogenation method is demonstrated in the synthesis of various substituted 4-haloisoquinolines. For instance, the bromination of isoquinolines with substituents at the C5 position has been successfully achieved. acs.org

| Starting Material (Substituent at C5) | Product | Yield |

|---|---|---|

| 5-Nitroisoquinoline | 4-Bromo-5-nitroisoquinoline | 77% |

| 5-Bromoisoquinoline | 4,5-Dibromoisoquinoline | 65% |

| 5-Phenylisoquinoline | 4-Bromo-5-phenylisoquinoline | 45% |

| 5-Methoxyisoquinoline | 4-Bromo-5-methoxyisoquinoline | 14% |

Table 1. Yields for the synthesis of 4-bromo-5-substituted isoquinolines using NBS via a Boc2O-mediated strategy. Data sourced from research findings. acs.org

As shown in the table, substrates with electron-withdrawing (nitro) and other halogen groups (bromo) at the C5 position provide the corresponding 4-bromo products in good to moderate yields. acs.org A significantly lower yield was observed for the 5-methoxyisoquinoline, which may be attributed to steric hindrance. acs.org This methodology highlights a robust pathway for producing polysubstituted haloisoquinolines, which are valuable precursors in synthetic chemistry. acs.org

Chemical Reactivity and Transformations of 4 Chloroisoquinoline

Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

The presence of the electronegative nitrogen atom in the isoquinoline ring influences the electron distribution, making the heterocyclic ring susceptible to nucleophilic attack, particularly at positions activated by a good leaving group like chlorine.

The chlorine atom at the C4 position of the isoquinoline scaffold is a key functional handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNA_r_) reactions. researchgate.net This reactivity allows for the displacement of the chloride ion by various nucleophiles. For instance, treatment of 4-chloroisoquinoline with potassium cyanide can lead to the formation of cyano-substituted isoquinolines. In a specific example, the reaction of this compound with potassium cyanide and benzoyl chloride yields 2-benzoyl-4-chloro-1-cyano-1,2-dihydroisoquinoline. uwindsor.ca This process underscores the ability of the C4 position to undergo nucleophilic attack. The chloro group can also be displaced by other nucleophiles, such as amines, which is a common strategy in the synthesis of biologically active molecules. nih.gov

When multiple leaving groups are present on the isoquinoline ring, the regioselectivity of nucleophilic attack becomes a critical consideration. In molecules like 1,4-dichloroisoquinoline (B101551), nucleophiles can selectively substitute one chlorine atom over the other. For example, the synthesis of 1-amino-4-chloroisoquinoline is achieved from 1,4-dichloroisoquinoline by first reacting it with a phenoxide nucleophile, which preferentially displaces the chlorine at the C1 position, followed by amination. ambeed.com This selectivity is attributed to the electronic properties of the isoquinoline ring system, where the C1 position is often more activated towards nucleophilic attack than the C4 position. However, the C4 position is still sufficiently reactive to participate in these transformations, especially when it is the only leaving group present. researchgate.netacs.org Studies on the related 2,4-dichloroquinazoline (B46505) system show that the carbon at the 4-position is highly susceptible to nucleophilic attack, which supports the observed reactivity at C4 in chloroisoquinolines. researchgate.netthieme-connect.com

Reactivity of the Chlorine Atom at C4 Towards Nucleophiles

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. acs.orgwikipedia.org The C-Cl bond at the C4 position can be activated by a palladium catalyst to couple with a variety of organometallic and unsaturated partners.

4-Halogenated isoquinolines are versatile intermediates for various palladium-catalyzed reactions. acs.org

Suzuki-Miyaura Coupling: this compound has been shown to successfully undergo Suzuki-Miyaura cross-coupling with arylboronic acids, providing a direct route to 4-arylisoquinolines. chemrxiv.org Nickel-catalyzed protocols have also been developed that achieve this transformation in excellent yields. chemrxiv.org

Stille Coupling: The C-X bond of 4-halogenated isoquinolines is a suitable handle for Stille coupling reactions. acs.org While specific examples with this compound are less common than with bromo or iodo derivatives, the principle is well-established for related substrates like 1,3-dichloroisoquinoline (B189448). sigmaaldrich.com

Negishi Coupling: The Negishi reaction, which couples organozinc reagents with organic halides, is effective for functionalizing the isoquinoline core. wikipedia.org A key step in the synthesis of a B-Raf kinase inhibitor involved a palladium-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline, demonstrating the utility of a chloro-substituent at a position other than C4, which implies the C4-chloro is also reactive. researchgate.net

Heck Reaction: The Heck reaction, which couples aryl halides with alkenes, can be applied to create 4-alkenylisoquinolines. slideshare.net For instance, 4-(1-alkenyl)-3-arylisoquinolines have been prepared through a palladium-catalyzed cyclization followed by a Heck reaction at the C4 position. researchgate.net

Hiyama Coupling: While less common, Hiyama couplings using organosilanes are also viable. The successful coupling of 6-chloroisoquinoline (B1281262) demonstrates the general applicability of this reaction to the chloroisoquinoline scaffold. nih.gov

A summary of representative cross-coupling reactions is presented below.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | This compound | Arylboronic acid | Ni(NHC)P(Oi-Pr)₃Cl | 4-Arylisoquinoline |

| Stille | 4-Haloisoquinoline | Organostannane | Pd(PPh₃)₄ | 4-Substituted Isoquinoline |

| Negishi | 4-Bromo-1-chloroisoquinoline | Organozinc reagent | Pd(0)/ligand | 4-Substituted Isoquinoline |

| Heck | In situ generated Pd-isoquinoline intermediate | Alkene | Pd(OAc)₂ | 4-Alkenylisoquinoline |

The synthesis of aryl-substituted isoquinolines is a significant application of cross-coupling reactions involving this compound. The Suzuki-Miyaura reaction is particularly prominent for this purpose, allowing for the direct installation of various aryl and heteroaryl groups at the C4 position. chemrxiv.org This method is crucial for building molecular complexity and is widely used in the development of pharmaceuticals and functional materials where the 4-arylisoquinoline motif is a key structural element. nih.gov For example, a nickel-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid gives 4-phenylisoquinoline (B177005) in high yield. chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck, Hiyama)

Derivatization and Functional Group Interconversions of this compound

Beyond direct substitution or coupling at the C4-chloro position, this compound can be used as a scaffold for further derivatization and functional group interconversions. nih.gov These transformations allow for the synthesis of a diverse array of polysubstituted isoquinolines.

For instance, a cost-effective, one-pot method has been developed for the direct halogenation of isoquinoline at the C4 position, which can then be used to create more complex derivatives. acs.org This strategy has enabled the synthesis of compounds like This compound-5-carbaldehyde and This compound-5-carbonitrile . acs.org Furthermore, the chlorine atom can direct or influence subsequent reactions on the ring system. The reaction of this compound with reagents like sulphuryl chloride and potassium cyanide can yield 4-chloro-1-cyanoisoquinoline , demonstrating a functional group interconversion where a cyano group is introduced at C1 while the C4-chloro atom remains intact. uwindsor.casigmaaldrich.com

It is also possible to transform the C4-chloro functionality as part of a multi-step sequence. A versatile synthesis of substituted isoquinolines involves the trapping of an intermediate anion with hexachloroethane (B51795) to install the C4-chlorine, which can then be carried through subsequent reaction steps. harvard.edu

Transformations at the Isoquinoline Core (e.g., formation of 4,4'-biisoquinoline derivatives)

The isoquinoline core of this compound can undergo transformations that lead to the formation of dimeric structures, such as biisoquinolines. A notable synthesis allows for the selective preparation of 4,4'-biisoquinoline derivatives through a multi-component reaction. nih.gov This process begins with the metalation of an o-tolualdehyde tert-butylimine using a strong base, which is then condensed with a nitrile. nih.govharvard.edu The resulting eneamido anion intermediate can be trapped with an electrophile. nih.gov

Specifically, for the formation of 4,4'-biisoquinoline derivatives, hexachloroethane is used as the trapping agent. By carefully controlling the stoichiometry and using a deficiency of hexachloroethane (e.g., 0.4 equivalents), the reaction pathway is directed towards the formation of the 4,4'-biisoquinoline product as the primary derivative. nih.gov This dimerization is thought to occur through a base-induced mechanism followed by oxidation. harvard.edu This method provides a selective route to either 4-chloroisoquinolines or 4,4'-biisoquinolines simply by modifying the reaction work-up and the amount of the electrophilic trapping agent. nih.gov

| Target Product | Key Reagent/Condition | Outcome | Reference |

|---|---|---|---|

| This compound | Excess hexachloroethane (electrophile) | Standard C4-chlorination of the isoquinoline intermediate. | nih.gov |

| 4,4'-Biisoquinoline derivative | Deficiency of hexachloroethane (0.4 equiv) | Promotes dimerization to form the 4,4'-biisoquinoline structure. | nih.gov |

Reactions of 3-Chloroisoquinoline-4-carbaldehydes

While distinct from this compound, the related 3-chloroisoquinoline-4-carbaldehydes are important intermediates synthesized from isoquinoline precursors. A straightforward two-step method has been developed for the synthesis of 1-aryl-3-chloroisoquinoline-4-aldehydes. molaid.com

The synthesis starts from 1-aryl-substituted 1,4-dihydro-3(2H)-isoquinolinones. These precursors undergo a Vilsmeier-Haack reaction, which is a widely used method for formylating electron-rich aromatic rings using a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture. molaid.com This step introduces the aldehyde group at the C4 position. The subsequent step involves an oxidation reaction using potassium permanganate (B83412) under acidic conditions to yield the final 1-aryl-3-chloroisoquinoline-4-aldehyde product. molaid.com

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Reaction | POCl₃, DMF | Formylated intermediate | molaid.com |

| 2 | Oxidation | KMnO₄, Acid | 1-Aryl-3-chloroisoquinoline-4-aldehyde | molaid.com |

Synthesis of this compound-1-carbonitrile

The synthesis of substituted chloroisoquinolines often takes advantage of the differential reactivity of the various positions on the heterocyclic ring. The synthesis of 1-amino-4-chloroisoquinoline, a related compound, highlights a viable strategy for substitution at the C1 and C4 positions. researchgate.net This procedure starts with 1,4-dichloroisoquinoline and proceeds through a 1-phenoxy-4-chloro derivative. researchgate.net The chlorine at the C1 position is more susceptible to nucleophilic substitution than the chlorine at C4.

This differential reactivity can be exploited for the synthesis of this compound-1-carbonitrile. Starting with 1,4-dichloroisoquinoline, a nucleophilic substitution can be performed using a cyanide salt. The greater reactivity of the C1 position allows for the selective displacement of the chlorine atom at this position to introduce the carbonitrile group, while the chlorine at the C4 position remains intact, yielding this compound-1-carbonitrile. researchgate.netnih.gov

The synthesis of the precursor, 1-amino-4-chloroisoquinoline, involves the reaction of 1,4-dichloroisoquinoline with phenol (B47542) to form 1-phenoxy-4-chloroisoquinoline, followed by amination. researchgate.net This stepwise approach underscores the feasibility of selective functionalization at the C1 position of a dichloroisoquinoline scaffold. researchgate.net

Applications in Medicinal Chemistry and Structure Activity Relationship Sar Studies

4-Chloroisoquinoline as a Pharmacophore or Building Block in Drug Discovery

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target to trigger or block its response. nih.gov this compound and its derivatives represent a key pharmacophore and a versatile building block in the design and synthesis of new therapeutic agents. core.ac.uk

This compound is a specialized intermediate in pharmaceutical research. chemshuttle.com Its utility stems from the isoquinoline (B145761) framework combined with a reactive chlorine atom at the 4-position. This chloro substituent acts as a chemical handle, enabling diverse reactivity patterns, most notably nucleophilic substitution. chemshuttle.comcymitquimica.com This allows for the strategic introduction of various aryl, vinyl, or heterocyclic groups to generate extensive libraries of new chemical entities. chemshuttle.com This adaptability makes it a valuable starting material for creating more complex molecules with potential therapeutic value. cymitquimica.com The core structure is frequently used in medicinal chemistry to develop bioactive molecules aimed at a range of biological targets. chemshuttle.com

The molecular structure of this compound and its derivatives allows them to interact with a variety of biological targets, a critical feature for their application in drug discovery. cymitquimica.comcymitquimica.com The specific biological activity of any given derivative is determined by its ability to bind to target proteins or nucleic acids. ontosight.aiontosight.ai Research has shown that molecules derived from the this compound scaffold can be designed to target key protein families, including:

Kinases chemshuttle.com

Proteases chemshuttle.com

G protein-coupled receptors (GPCRs) chemshuttle.com

For instance, compounds incorporating the chloroisoquinoline structure have been investigated for their ability to inhibit enzymes or bind to receptors, leading to potential antimicrobial and anticancer effects. cymitquimica.comontosight.ai

Role in the Development of Pharmaceuticals

Synthesis and SAR of Isoquinoline Derivatives for Specific Biological Activities

The synthesis and subsequent structure-activity relationship (SAR) studies of isoquinoline derivatives are pivotal in optimizing their potency and selectivity for specific biological activities. By systematically modifying the isoquinoline core, researchers can fine-tune the pharmacological profile of these compounds.

The C-X-C chemokine receptor type 4 (CXCR4) is a critical co-receptor for T-cell tropic HIV-1 entry into host cells, making it an important target for anti-HIV drug development. A novel series of isoquinoline-based CXCR4 antagonists with potent anti-HIV activity was developed by modifying the structure of an earlier antagonist, AMD070. nih.gov

In these studies, a key SAR finding was that replacing the benzimidazole (B57391) group in the original lead compounds with a 3-isoquinolinyl moiety resulted in compounds with significant anti-HIV activity. nih.gov Further optimization of the side chain in this new isoquinoline series led to the identification of several compounds with low nanomolar anti-HIV activities. nih.gov An expansion of this research involved synthesizing a series of isoquinolines with a tetrahydroquinoline or a 3-methylpyridinyl group as a "head" piece. mdpi.com All the resulting analogues demonstrated excellent activity, with one compound in particular, 24c , showing consistent low nanomolar activity across various assays, including CXCR4 affinity, antagonism, and anti-HIV activity. mdpi.com

Table 1: Anti-HIV and CXCR4 Antagonist Activity of Selected Isoquinoline Derivatives Activity measured in nanomolar (nM) concentrations.

| Compound | CXCR4 Affinity (IC50, nM) | CXCR4 Antagonism (IC50, nM) | Anti-HIV Activity (EC50, nM) |

|---|---|---|---|

| Lead Compound | 19 ± 6 | 13 ± 1 | 4 ± 1 |

| Compound 24a | 10 ± 1 | 3 ± 1 | 3 ± 1 |

| Compound 24b | 4 ± 1 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| Compound 24c | 4 ± 1 | 2.0 ± 0.4 | 1.0 ± 0.4 |

Data sourced from a study on isoquinoline-based CXCR4 antagonists. mdpi.com

While 4-aminoquinolines like chloroquine (B1663885) have been mainstays in antimalarial therapy, the emergence of drug resistance necessitates the discovery of new scaffolds. ucsf.edu Isoquinoline derivatives have been explored as a promising alternative. In one study, two series of isoquinoline derivatives—isoquinoline phenyl and isoquinoline triazole derivatives—were synthesized and evaluated for their antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. researchgate.net

The SAR findings indicated that the nature of the substituent on the isoquinoline core was crucial for activity.

In the isoquinoline phenyl series , compound 6 was the most effective, showing strong activity against both the resistant (K1) and sensitive (3D7) strains. researchgate.net

In the isoquinoline-triazole series , compound 15 was the most active, demonstrating particular promise against the resistant K1 strain. researchgate.net

The resistance index (RI), calculated as the ratio of IC50 for the resistant strain to the sensitive strain, was low for these compounds, indicating their potential to overcome existing resistance mechanisms. researchgate.net

Table 2: In Vitro Antimalarial Activity of Lead Isoquinoline Derivatives Activity measured by the half-maximal inhibitory concentration (IC50) in micromolar (μM) concentrations.

| Compound | IC50 vs. P. falciparum K1 (Resistant) (μM) | IC50 vs. P. falciparum 3D7 (Sensitive) (μM) | Resistance Index (RI) |

|---|---|---|---|

| Compound 6 | 1.91 ± 0.21 | 2.31 ± 0.33 | 0.83 |

| Compound 15 | 4.55 ± 0.10 | 36.91 ± 2.83 | 0.12 |

Data sourced from a study on the synthesis and antimalarial activity of isoquinoline derivatives. researchgate.net

The isoquinoline scaffold is prominent in the development of anticancer agents, acting through various mechanisms. jpionline.org

Tyrosine Kinase Inhibitors: Protein kinases are critical regulators of cell proliferation, and their inhibition is a key strategy in cancer therapy. researchgate.net Several classes of isoquinoline derivatives have been identified as potent kinase inhibitors.

B-Raf Inhibitors: A series of pyrazolo[3,4-c]isoquinoline derivatives were developed as inhibitors of the B-Raf(V600E) mutant kinase, which is implicated in melanoma and other cancers. researchgate.net

EGFR Inhibitors: Lamellarin N, a pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid, and its synthetic analogs have shown excellent inhibitory profiles against the T790M/L858R mutant of the epidermal growth factor receptor (EGFR), a factor in drug-resistant non-small cell lung cancer. rsc.org

CDK2 Inhibitors: Certain 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. nih.gov

DNA Intercalation: Another significant mechanism of action for isoquinoline-based anticancer agents is DNA intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This action can disrupt DNA replication and transcription, leading to cell death.

Metal Complexes: The anticancer activity of isoquinoline derivatives can be enhanced by complexation with metals. A copper(II) complex containing an indenoisoquinoline scaffold was shown to have strong DNA interaction and inhibitory activity against topoisomerase I. mdpi.com Such metal complexes can induce cancer cell apoptosis through pathways related to mitochondrial dysfunction and DNA damage. researchgate.net

Antimalarial Agents (e.g., 4-Aminoquinolines)

Molecular Docking Studies and Mechanistic Insights

Consistent with the lack of experimental data on its antibacterial activity, there are no specific molecular docking studies published in scientific literature that investigate the binding interactions of this compound with bacterial protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into the mechanism of action.

Bacterial enzymes such as DNA gyrase and topoisomerase IV are common targets for quinolone-based antibiotics. nih.govplos.org Docking studies on various quinoline (B57606) and isoquinoline derivatives have been performed to understand their binding modes within the active sites of these enzymes. researchgate.netmdpi.comresearchgate.netrjlbpcs.com These studies often highlight the importance of specific functional groups for effective binding and inhibition. For example, the interaction with amino acid residues and the stabilization of the enzyme-DNA complex are crucial for the antibacterial effect.

However, without experimental evidence of antibacterial activity for this compound, dedicated molecular docking studies to elucidate its potential mechanism of action have not been a research focus. Therefore, there are no available data on its binding affinity, predicted binding poses, or key interactions with bacterial protein targets. The scientific literature to date has prioritized the investigation of more complex derivatives that have shown initial promise in antibacterial screening assays.

Advanced Analytical Techniques for 4 Chloroisoquinoline Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in analyzing 4-chloroisoquinoline, allowing for its separation from reactants, byproducts, and other impurities. This separation is a critical step for both qualitative identification and quantitative measurement, ensuring the material meets the required purity specifications for its intended application. buffalostate.edusigmaaldrich.comresearchgate.net Commercial suppliers often state a purity level, such as 95%, which is typically determined using these chromatographic methods. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. researchgate.net It is a cornerstone for both qualitative confirmation and precise quantitative assessment. japsonline.com

A common approach for analyzing aromatic compounds such as this compound involves a reversed-phase HPLC method. japsonline.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient mixture of acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer. japsonline.comejgm.co.uk

Qualitative Analysis: The identity of this compound in a sample is confirmed by comparing its retention time—the time it takes for the compound to travel through the column to the detector—with that of a certified reference standard run under identical conditions. japsonline.com

Quantitative Analysis: For quantitative measurements, a calibration curve is constructed by injecting a series of standard solutions of known concentrations and plotting the detector response (peak area) against concentration. ejgm.co.uk The concentration of this compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating the value from the calibration curve. ejgm.co.uk Method validation typically ensures high recovery rates (96-103%) and excellent linearity (R² > 0.99) for reliable quantification. japsonline.com Photodiode array (PDA) or UV detectors are commonly used, set to a wavelength where the compound exhibits strong absorbance. japsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of gas chromatography with the detection power of mass spectrometry, making it an invaluable tool for identifying and quantifying volatile compounds. mdpi.com The technique is used in the analysis of various isoquinoline (B145761) and quinoline (B57606) derivatives. sigmaaldrich.comthieme-connect.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column based on their boiling points and interaction with the stationary phase. To prevent column overload and ensure sharp, symmetrical peaks, the sample concentration and injection volume must be carefully controlled; injecting approximately 1-10 nanograms of a specific compound onto the column is a general guideline. researchgate.net

As each component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons in a process called electron ionization (EI). rsc.org This causes the molecules to fragment into characteristic, predictable patterns. The mass spectrometer then separates and detects these fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a molecular fingerprint. The identity of this compound can be unequivocally confirmed by matching its retention time and its mass spectrum against those of a known standard or a reference library, such as the NIST Mass Spectrometry Data Center. nist.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, bonding, and electronic properties. buffalostate.edusigmaaldrich.comresearchgate.net For this compound, a combination of IR, Raman, UV-Vis, and NMR spectroscopy is used for complete structural confirmation.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. researchgate.net The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and the specific bonds within it. pressbooks.pub While no complete spectra for this compound were found, extensive studies on its isomer, 1-chloroisoquinoline (B32320), demonstrate the utility of these methods. researchgate.netresearchgate.net

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying vibrations of nonpolar bonds. For aromatic systems, it can clearly show the C=C ring stretching modes. buffalostate.edu The analysis of both IR and Raman spectra, often aided by theoretical calculations like Density Functional Theory (DFT), allows for a comprehensive assignment of all fundamental vibrational modes, confirming the molecular structure. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. tu-bs.de The conjugated π-electron system of the isoquinoline ring is responsible for its characteristic UV-Vis spectrum.

The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org For this compound, the primary electronic transitions are expected to be π → π* (an electron promoted from a π bonding orbital to a π* antibonding orbital) and n → π* (a non-bonding electron from the nitrogen atom promoted to a π* antibonding orbital). researchgate.net

Analysis is performed by dissolving the compound in a UV-transparent solvent, such as ethanol, and measuring the absorbance across a range of wavelengths. psu.edu The resulting spectrum shows absorption maxima (λmax) corresponding to the energies of these electronic transitions. The position and intensity of these peaks are sensitive to the molecular structure and the solvent used, providing key data for structural confirmation. researchgate.netiisc.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR: A ¹H NMR spectrum provides four key pieces of information: the number of signals (indicates the number of non-equivalent protons), the chemical shift (δ, in ppm, indicates the electronic environment of each proton), the integration (the area under each signal, proportional to the number of protons it represents), and the splitting pattern or multiplicity (reveals the number of neighboring protons, governed by coupling constants, J). Analysis of derivatives like 2-benzoyl-4-chloro-1-cyano-1,2-dihydroisoquinoline shows distinct signals for each aromatic and aliphatic proton, allowing for their precise assignment. psu.edu

¹³C NMR: A ¹³C NMR spectrum shows a signal for each non-equivalent carbon atom in the molecule. The chemical shift of each signal provides insight into the carbon's bonding environment (e.g., aromatic, bonded to nitrogen or chlorine). nih.gov

The combination of ¹H and ¹³C NMR allows for a complete and unambiguous assignment of the structure of this compound. Data for the parent compound and a key derivative are presented below.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data reported in Org. Magn. Resonance 13, 105(1980) as cited in PubChem. nih.gov

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 152.6 |

| C3 | 143.5 |

| C4 | 134.4 |

| C4a | 134.0 |

| C5 | 129.7 |

| C6 | 128.0 |

| C7 | 127.5 |

| C8 | 121.6 |

| C8a | 119.5 |

Interactive Data Table: NMR Data for N-(tert-butyl)-4-chloroisoquinoline-1-carboxamide in CDCl₃ Data from a study on direct C-H aminocarbonylation. rsc.org

| Spectrum | Chemical Shift (δ, ppm) | Details | Assignment |

| ¹H NMR | 9.65 | d, J = 8.71 Hz, 1H | Aromatic H |

| ¹H NMR | 8.48 | s, 1H | Aromatic H |

| ¹H NMR | 8.25 | d, J = 8.41 Hz, 1H | Aromatic H |

| ¹H NMR | 7.82 | ddd, J = 8.43, 6.94, 1.34 Hz, 1H | Aromatic H |

| ¹H NMR | 7.71 | ddd, J = 8.21, 6.94, 1.14 Hz, 1H | Aromatic H |

| ¹H NMR | 1.54 | s, 9H | tert-butyl group |

| ¹³C NMR | 162.7 | Carbonyl (C=O) | |

| ¹³C NMR | 149.2 | Aromatic C | |

| ¹³C NMR | 142.3 | Aromatic C | |

| ¹³C NMR | 134.4 | Aromatic C | |

| ¹³C NMR | 131.7 | Aromatic C | |

| ¹³C NMR | 130.2 | Aromatic C | |

| ¹³C NMR | 128.8 | Aromatic C | |

| ¹³C NMR | 128.3 | Aromatic C | |

| ¹³C NMR | 125.1 | Aromatic C | |

| ¹³C NMR | 122.2 | Aromatic C | |

| ¹³C NMR | 52.8 | Quaternary C (t-Bu) | |

| ¹³C NMR | 28.8 | Methyl C (t-Bu) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, MS provides definitive confirmation of its molecular formula and offers insights into its stability and fragmentation pathways under specific ionization conditions.

The molecular formula of this compound is C₉H₆ClN, corresponding to a monoisotopic mass of 163.0189 Da and a molecular weight of approximately 163.60 g/mol . nih.gov When subjected to electron ionization (EI), a common technique in mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. shimadzu.itenovatia.com

The mass spectrum of this compound is expected to show a prominent molecular ion peak. A characteristic feature of chlorine-containing compounds is the presence of an isotopic peak for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 163 (corresponding to C₉H₆³⁵ClN) and an isotopic peak (M+2)⁺ at m/z 165 (corresponding to C₉H₆³⁷ClN) with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the this compound molecular ion under EI conditions can be predicted based on the fragmentation patterns of related isoquinoline and quinoline compounds. For instance, the mass spectrum of the isomeric 4-chloroquinoline (B167314) shows a base peak corresponding to the molecular ion, indicating its relative stability. nist.gov The fragmentation of this compound would likely involve the following key steps:

Loss of Chlorine: A common fragmentation pathway for halogenated aromatic compounds is the cleavage of the carbon-halogen bond. This would result in the formation of an [M-Cl]⁺ ion at m/z 128.

Loss of Hydrogen Cyanide (HCN): Heterocyclic aromatic compounds like isoquinoline often undergo fragmentation by losing a molecule of HCN. This would lead to a fragment ion at m/z 136, resulting from the loss of HCN from the molecular ion.

Formation of Cyano-substituted Fragments: In some instances, rearrangements can lead to the formation of cyano-substituted fragments. For example, the related compound 4-chloro-1-cyanoisoquinoline shows molecular ion peaks at m/e 188 and 190, reflecting the chlorine isotopes. psu.edu

The analysis of these fragmentation patterns, in conjunction with the accurate mass measurement of the molecular ion, allows for the unambiguous identification and structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | m/z (mass-to-charge ratio) | Significance |

|---|---|---|---|

| [M]⁺ | [C₉H₆³⁵ClN]⁺ | 163 | Molecular Ion |

| [M+2]⁺ | [C₉H₆³⁷ClN]⁺ | 165 | Isotopic Molecular Ion |

| [M-Cl]⁺ | [C₉H₆N]⁺ | 128 | Loss of Chlorine |

| [M-HCN]⁺ | [C₈H₅Cl]⁺ | 136 | Loss of Hydrogen Cyanide |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is an analytical technique that provides detailed information about the three-dimensional structure of crystalline materials. iastate.edu By analyzing the diffraction pattern of X-rays scattered by the atoms in a crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and other crucial structural parameters. iastate.eduresearchgate.net For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would be the definitive method for elucidating its crystal structure.

The process of single-crystal XRD involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. beilstein-journals.org The analysis of this pattern allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).

Crystal System: This describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic, triclinic). researchgate.netmdpi.com

Space Group: This provides a more detailed description of the symmetry elements within the crystal. researchgate.netmdpi.com

Lattice Parameters: These are the dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ). researchgate.net

For a novel compound like 4-chloro-8-methoxyquinoline-2(1H)-one, a related quinoline derivative, single-crystal XRD analysis revealed that it crystallizes in the monoclinic system with the space group P21/c. researchgate.net The analysis also provided precise bond lengths and angles, as well as information about intermolecular interactions, such as hydrogen bonding. researchgate.net Similarly, a detailed XRD analysis of this compound would provide the definitive solid-state structure, confirming the planarity of the isoquinoline ring system and the precise location of the chlorine atom. This information is invaluable for understanding its physical properties and for computational modeling studies.

Table 2: Expected Data from X-ray Diffraction Analysis of this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal lattice. |

| Space Group | The set of symmetry operations of the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Information on non-covalent interactions like hydrogen bonds and π-π stacking. |

Catalytic Applications Involving 4 Chloroisoquinoline

Role of 4-Chloroisoquinoline in Transition Metal-Catalyzed Reactions

This compound serves as a versatile substrate in a range of transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond allows for its coupling with various partners, leading to the synthesis of functionalized isoquinoline (B145761) derivatives.

Notable examples of such transformations include the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. While literature specifically detailing the use of this compound in all these reaction types is available, the general reactivity of the chloroisoquinoline framework is well-established. nih.govfishersci.senih.gov

A specific instance of the utility of this compound is in the Suzuki-Miyaura cross-coupling reaction. Research has demonstrated the effective coupling of this compound with N-heterocyclic arylboronic acids. nih.gov This reaction, catalyzed by a novel air-stable Nickel(II) complex, Ni(NHC)P(Oi-Pr)₃Cl, proceeds under mild conditions to afford the corresponding arylated isoquinolines in excellent yields. nih.gov For example, the coupling with 4-pyridylboronic acid, while challenging under some conditions, can be successfully achieved. nih.gov

| Entry | Boronic Acid Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| 1 | 4-Pyridylboronic acid | Ni(NHC)P(Oi-Pr)₃Cl | 4-(Pyridin-4-yl)isoquinoline | Good |

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of aryl halides with alkenes. wikipedia.orgbyjus.comchem960.comresearchgate.netlibretexts.orgorganic-chemistry.orgnih.gov While specific examples with this compound are less commonly reported, the general methodology is applicable to various chloro-substituted heterocycles. nih.gov Similarly, the Sonogashira coupling, which unites aryl halides with terminal alkynes, is a powerful tool for creating C(sp²)-C(sp) bonds and has been successfully applied to chloroisoquinoline derivatives, often under copper-free conditions. wikipedia.orglibretexts.orgfishersci.cascispace.comorganic-chemistry.orgorganic-chemistry.orgnih.gov

The Buchwald-Hartwig amination represents another significant application, enabling the formation of C-N bonds by coupling aryl halides with amines. nih.govuni.lusnnu.edu.cnchem960.comorganic-chemistry.org This reaction has been utilized with chloroisoquinoline substrates to synthesize aminoisoquinoline derivatives, which are important pharmacophores.

Precursors for Ligand Synthesis in Asymmetric Catalysisumich.edu

The isoquinoline framework is a key component in the design of chiral ligands for asymmetric catalysis. The ability to functionalize the isoquinoline ring through transition metal-catalyzed reactions makes its chloro-derivatives, such as this compound and its isomers, valuable precursors in the synthesis of these sophisticated molecules.

Chiral N-Heterocyclic Carbene (NHC) Gold Complexesumich.edu

Chiral N-Heterocyclic Carbene (NHC) ligands have gained prominence in asymmetric catalysis due to their strong σ-donating properties and the stable metal complexes they form. Gold(I) complexes bearing chiral NHC ligands are particularly effective in a variety of enantioselective transformations. wikipedia.orgamericanelements.com

The synthesis of these chiral NHC ligands often involves the construction of a complex molecular scaffold that imparts chirality. While direct examples starting from this compound are not extensively documented, the closely related 1,3-dichloroisoquinoline (B189448) is a key starting material for creating axially chiral NHC-metal complexes. fishersci.besigmaaldrich.com The synthetic strategy involves a selective Suzuki cross-coupling of 1,3-dichloroisoquinoline with a substituted naphthylboronic acid. fishersci.besigmaaldrich.com This initial C-C bond formation is followed by a series of reactions to construct the imidazolium (B1220033) salt, the precursor to the NHC ligand. Metalation of this salt with silver and subsequent transmetalation with a gold precursor yields the desired chiral NHC-gold(I) complex. fishersci.besigmaaldrich.com This approach highlights how the reactivity of chloroisoquinolines is harnessed to build the foundational structure of these important catalytic ligands.

Binaphthyl Scaffold Construction via Suzuki Coupling of Dichloroisoquinoline

Axially chiral biaryl scaffolds, particularly those based on the binaphthyl system, are privileged structures in a multitude of successful chiral ligands. nih.govfishersci.sefishersci.benih.govuni.lulibretexts.org The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the construction of these biaryl linkages. chem960.comwikipedia.orgorganic-chemistry.org

A notable application in this area is the synthesis of novel tridentate isoquinoline-derived ligands through the successive and chemo-selective Suzuki-Miyaura cross-coupling of 1,3-dichloroisoquinoline with appropriate arylboronic acids. sigmaaldrich.com The differential reactivity of the two chlorine atoms in 1,3-dichloroisoquinoline allows for a stepwise functionalization, providing a controlled route to complex ligand architectures. This strategy enables the construction of binaphthyl-isoquinoline hybrid structures, which are then further elaborated into chiral ligands for asymmetric catalysis. sigmaaldrich.com The resulting ligands have shown promise in reactions such as the diethylzinc (B1219324) addition to aldehydes. sigmaaldrich.com

| Compound Name | PubChem CID |

|---|---|

| This compound | 640974 nih.gov |

| 1,3-Dichloroisoquinoline | 298625 nih.govuni.lu |

| 4-Phenylisoquinoline (B177005) | 609619 nih.gov |

| 4-(Pyridin-2-yl)isoquinoline | Not available in PubChem |

| 4-(1H-Pyrrol-1-yl)isoquinoline | Not available in PubChem |

| Binaphthyl | 11789 nih.gov, 69166 nih.gov |

| (R)-(+)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl | 4189905 fishersci.be |

| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | 634876 fishersci.se |

| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate | 99589 americanelements.com |

| 1-Chloroisoquinoline-4-carbonitrile | 13126946 cenmed.com |

| 1,3-dichloroisoquinoline-6-carboxylic acid | 75412035 uni.lu |

| 3-chloroisoquinoline-4-carboxylic acid | 14567323 uni.lu |

| 1-Chloroisoquinoline (B32320) | 140539 fishersci.ca |

| methyl 1-oxo-4-(1H-pyrrol-2-yl)-2H-isoquinoline-3-carboxylate | 57525107 nih.gov |

| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | 26587 nih.gov |

Q & A

Q. What are the pitfalls in interpreting mass spectrometry data for halogenated isoquinolines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。